3-(dimethylamino)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide
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Overview
Description
The compound “3-(dimethylamino)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide” is a type of pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core. The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Scientific Research Applications
Synthesis and Chemical Reactivity
The synthesis and reactivity of pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied, demonstrating their utility as versatile intermediates in the construction of complex heterocyclic compounds. For instance, Abdel‐Aziz et al. (2008) detailed the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety, which showed moderate antimicrobial effects against certain bacterial and fungal species (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008). This highlights the chemical reactivity of such compounds and their potential in synthesizing biologically active molecules.
Antimicrobial and Antifungal Potential
Deohate and Palaspagar (2020) reported on the insecticidal and antibacterial potential of pyrimidine linked pyrazole heterocyclics, synthesized via microwave irradiative cyclocondensation. The compounds exhibited activity against Pseudococcidae insects and selected microorganisms, indicating the relevance of pyrazolo[1,5-a]pyrimidine derivatives in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
Anticancer Activity
The synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents by Rahmouni et al. (2016) revealed that certain derivatives showed significant activity against the HCT-116 and MCF-7 cancer cell lines. This suggests the potential of pyrazolo[1,5-a]pyrimidine derivatives in anticancer drug development (Rahmouni, Souiei, Belkacem, Romdhane, & Bouajila, Ben Jannet, 2016).
Novel Heterocyclic Compounds Synthesis
El Azab and Khaled (2015) utilized a multifunctional enaminone as a building block for synthesizing a diverse array of novel pyrimidines, pyrazoles, and other heterocyclic compounds with potential antimicrobial activities. This underscores the versatility of pyrazolo[1,5-a]pyrimidine derivatives in synthesizing a wide range of biologically active molecules (El Azab & Khaled, 2015).
Future Directions
The future directions for “3-(dimethylamino)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide” and similar compounds could involve further exploration of their potential applications in medicinal chemistry . The development of new synthetic routes and the exploration of their possible applications could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Properties
IUPAC Name |
3-(dimethylamino)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O/c1-23(2)12-5-3-4-10(6-12)15(25)21-11-8-20-14-7-13(16(17,18)19)22-24(14)9-11/h3-9H,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPAHIHESVTRSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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